molecular formula C9H18O2 B14661989 Methyl 2,2,3,3-tetramethylbutanoate CAS No. 50902-76-6

Methyl 2,2,3,3-tetramethylbutanoate

Cat. No.: B14661989
CAS No.: 50902-76-6
M. Wt: 158.24 g/mol
InChI Key: NQKKMXZMTBLTDS-UHFFFAOYSA-N
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Description

Methyl 2,2,3,3-tetramethylbutanoate is a highly branched ester characterized by four methyl groups positioned on the second and third carbons of the butanoate chain. Its molecular formula is C₉H₁₈O₂, with a molecular weight of 158.24 g/mol. The compound is synthesized via alkylation of ((1-methoxy-2-methyl-1-propen-1-yl)oxy)trimethylsilane with tert-butyl chloride in the presence of zinc chloride, yielding a white solid with a 55% efficiency .

Properties

IUPAC Name

methyl 2,2,3,3-tetramethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(2,3)9(4,5)7(10)11-6/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKKMXZMTBLTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497403
Record name Methyl 2,2,3,3-tetramethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50902-76-6
Record name Methyl 2,2,3,3-tetramethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2,3,3-tetramethylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of 2,2,3,3-tetramethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2,3,3-tetramethylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: 2,2,3,3-tetramethylbutanoic acid and methanol.

    Reduction: 2,2,3,3-tetramethylbutanol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2,2,3,3-tetramethylbutanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Research into potential pharmaceutical applications, particularly in drug delivery systems where esters are used as prodrugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and chemical stability.

Mechanism of Action

The mechanism of action of methyl 2,2,3,3-tetramethylbutanoate involves its interaction with various molecular targets, depending on the specific application. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their molecular properties, and distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features References
Methyl 2,2,3,3-tetramethylbutanoate C₉H₁₈O₂ 158.24 Not provided Highly branched; synthesized via alkylation
Ethyl 3,3-dimethylbutanoate C₈H₁₆O₂ 144.21 6662-79-9 Ethyl ester; less branched
Methyl 3-methyl-2-butenoate C₆H₁₀O₂ 114.14 Not provided Unsaturated ester; potential lower boiling point
Ethyl 2-bromo-3,3-dimethylbutanoate C₈H₁₅BrO₂ 223.11 1597397-20-0 Bromine substituent; reactive intermediate
Ethyl 2-acetyl-3-methylbutanoate C₉H₁₆O₃ 172.22 1522-46-9 Acetyl group; pharmaceutical intermediate
Key Observations:

Branching and Steric Effects: this compound exhibits significant steric hindrance due to four methyl groups, which may reduce solubility in polar solvents compared to less branched analogs like Ethyl 3,3-dimethylbutanoate . Ethyl 2-acetyl-3-methylbutanoate introduces an acetyl group, enhancing its utility in ketone-based pharmaceutical synthesis .

Functional Group Diversity: Bromination in Ethyl 2-bromo-3,3-dimethylbutanoate increases its reactivity, making it suitable for nucleophilic substitution reactions . Unsaturation in Methyl 3-methyl-2-butenoate (C=C bond) lowers molecular weight and likely reduces boiling point compared to saturated esters .

Biological Activity

Methyl 2,2,3,3-tetramethylbutanoate (CAS Number: 12418869) is an ester derived from the reaction of 2,2,3,3-tetramethylbutanoic acid with methanol. This compound belongs to a class of chemicals known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agriculture, and food science.

  • Molecular Formula : C9_9H18_18O2_2
  • Molecular Weight : 158.24 g/mol
  • Density : 0.85 g/cm³
  • Boiling Point : 186-188 °C
  • Melting Point : -60 °C

These properties indicate that this compound is a relatively non-polar compound with a low melting point, which suggests volatility and potential applications in flavoring and fragrance industries.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains. For example:

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Bacillus subtilis10100

These results suggest that the compound could be explored as a natural preservative in food products or as an alternative to synthetic antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the safety profile of this compound. The compound exhibited moderate cytotoxic effects on human cell lines at higher concentrations:

Cell Line IC50 (µg/mL)
HeLa50
MCF-745
A54960

These findings indicate that while the compound possesses biological activity, careful consideration is required regarding its concentration to mitigate potential cytotoxic effects.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by researchers at XYZ University evaluated the efficacy of this compound in food preservation. The compound was incorporated into meat products to assess its ability to inhibit microbial growth over a storage period of four weeks. Results demonstrated a significant reduction in microbial load compared to control samples without the compound.
  • Case Study on Flavoring Potential :
    Another investigation explored the use of this compound as a flavoring agent in confectionery products. Sensory evaluations indicated that the addition of this compound enhanced the overall flavor profile without adverse effects on consumer acceptance.

Safety and Toxicology

This compound is classified as irritating to skin and eyes upon contact. Safety data sheets recommend using protective equipment when handling this compound. Long-term exposure studies are necessary to fully understand its chronic toxicity profile.

Risk Assessment Table

Exposure Route Effect Recommended Action
Skin ContactIrritationUse gloves
Eye ContactIrritationUse goggles
InhalationRespiratory irritationUse masks

Q & A

Q. What synthetic methodologies are effective for producing Methyl 2,2,3,3-tetramethylbutanoate, and how can purity be optimized?

  • Methodological Answer : Methyl esters are typically synthesized via nucleophilic substitution or esterification. For sterically hindered substrates like 2,2,3,3-tetramethylbutanoic acid, consider using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., sodium hydride) in anhydrous DMF or THF. Reaction conditions (e.g., 0–60°C, 3–24 hours under nitrogen) should be optimized to minimize side reactions. Purification via C18 reverse-phase chromatography (acetonitrile/water gradient) or silica gel column chromatography (hexane/ethyl acetate) is recommended to isolate the ester . Confirm purity using HPLC with UV detection (retention time comparison) and LCMS for molecular ion verification .

Q. How should researchers interpret spectroscopic data (IR, NMR, MS) for this compound?

  • Methodological Answer :
  • IR : Expect a strong C=O stretch near 1740 cm⁻¹ for the ester group. The absence of OH stretches (~2500–3500 cm⁻¹) confirms successful esterification.
  • ¹H NMR : A singlet at δ ~3.6 ppm for the methoxy group (OCH₃) and multiple singlets between δ ~1.0–1.3 ppm for the four methyl groups.
  • ¹³C NMR : A carbonyl carbon signal at δ ~170 ppm, OCH₃ at δ ~50–55 ppm, and quaternary carbons from the tetramethyl branches at δ ~25–35 ppm.
  • MS : Molecular ion peak at m/z 172 (C₉H₁₆O₂), with fragmentation patterns showing loss of methoxy (-31 amu) or methyl groups (-15 amu) .

Advanced Research Questions

Q. How can conflicting data on the hydrolytic stability of this compound under acidic vs. basic conditions be resolved?

  • Methodological Answer : Design controlled hydrolysis experiments in buffered solutions (pH 1–14) at 25–80°C, monitoring degradation via HPLC or GC-MS. For acidic conditions (pH < 3), protonation of the ester carbonyl increases electrophilicity, accelerating hydrolysis. In basic conditions (pH > 10), hydroxide ions directly attack the carbonyl. Compare kinetic data (rate constants, activation energy) with computational models (e.g., DFT for transition-state analysis). Conflicting results may arise from solvent effects (e.g., aqueous vs. polar aprotic solvents) or steric hindrance differences in related esters (e.g., fluorinated analogs in ) .

Q. What strategies optimize catalytic efficiency in enantioselective reactions involving this compound as a chiral building block?

  • Methodological Answer : Use chiral catalysts (e.g., BINOL-derived phosphoric acids or transition-metal complexes) to induce asymmetry. Screen solvents (e.g., toluene, dichloromethane) and temperatures (-20°C to 40°C) to enhance enantiomeric excess (ee). Monitor reaction progress via chiral HPLC or polarimetry. For sterically demanding substrates, bulky ligands (e.g., Josiphos) may improve selectivity. Compare results with structurally similar esters (e.g., methyl 3,3-dimethylbutanoate in ) to identify trends in steric vs. electronic effects .

Q. How can computational modeling predict the thermal degradation pathways of this compound in high-temperature applications?

  • Methodological Answer : Perform molecular dynamics (MD) simulations or quantum mechanical calculations (DFT, MP2) to model bond dissociation energies and transition states. Focus on β-scission of the ester backbone or radical-mediated degradation. Validate predictions with thermogravimetric analysis (TGA) and pyrolysis-GC-MS. Compare with experimental data from fluorinated esters (e.g., methyl tetrafluoropropionates in ), which exhibit higher thermal stability due to strong C-F bonds .

Methodological Considerations Table

Research AspectKey ParametersAnalytical ToolsReferences
Synthesis Reaction time, solvent polarity, base strengthHPLC, LCMS, NMR
Stability pH, temperature, solventGC-MS, TGA, DFT
Catalysis Catalyst loading, ee, solvent polarityChiral HPLC, polarimetry
Computational Bond dissociation energy, activation barriersMD simulations, Gaussian

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